molecular formula C22H26O7 B15020553 methyl 2-O-benzyl-4,6-O-(4-methoxybenzylidene)hexopyranoside

methyl 2-O-benzyl-4,6-O-(4-methoxybenzylidene)hexopyranoside

Cat. No.: B15020553
M. Wt: 402.4 g/mol
InChI Key: GCNYNGRGHGOIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(BENZYLOXY)-6-METHOXY-2-(4-METHOXYPHENYL)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-8-OL is an organic compound with a complex structure that includes benzyloxy, methoxy, and pyrano-dioxin groups

Preparation Methods

The synthesis of 7-(BENZYLOXY)-6-METHOXY-2-(4-METHOXYPHENYL)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-8-OL typically involves multiple steps of organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the methoxy groups or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

7-(BENZYLOXY)-6-METHOXY-2-(4-METHOXYPHENYL)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-8-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 7-(BENZYLOXY)-6-METHOXY-2-(4-METHOXYPHENYL)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-8-OL include:

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C22H26O7/c1-24-16-10-8-15(9-11-16)21-27-13-17-19(29-21)18(23)20(22(25-2)28-17)26-12-14-6-4-3-5-7-14/h3-11,17-23H,12-13H2,1-2H3

InChI Key

GCNYNGRGHGOIDD-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.